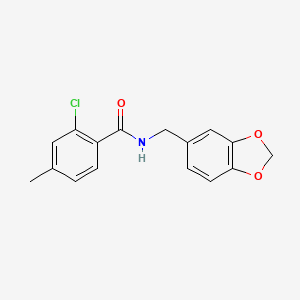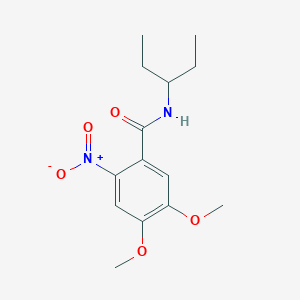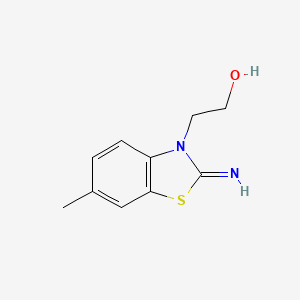
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide, also known as MDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a psychoactive substance that has been studied for its effects on mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. This compound binds to serotonin transporters, preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in serotonin levels in the synaptic cleft, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. This compound also increases the release of oxytocin, a hormone associated with social bonding and trust. This increase in oxytocin levels has been linked to the therapeutic effects of this compound-assisted therapy.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide has several advantages for use in lab experiments. It is a potent and selective agonist of serotonin transporters, making it useful for studying the effects of serotonin on the brain. Additionally, this compound has been shown to have therapeutic potential for treating mental health disorders, making it a promising candidate for further research.
However, there are also limitations to the use of this compound in lab experiments. This compound is a psychoactive substance that can produce subjective effects in participants, making it difficult to control for placebo effects. Additionally, the use of this compound in lab experiments raises ethical concerns due to its potential for abuse.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide. One area of interest is the use of this compound-assisted therapy for the treatment of other mental health disorders, such as depression and addiction. Additionally, research is needed to better understand the long-term effects of this compound use on the brain and body. Finally, there is a need for further research on the mechanism of action of this compound, including its effects on neurotransmitter systems and neural circuits.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including oxidation, reduction, and condensation reactions. The final product is a white crystalline powder that is typically consumed orally.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide has been studied extensively for its potential therapeutic applications. Research has shown that this compound-assisted therapy can be effective in treating PTSD, anxiety, and other mental health disorders. This compound works by increasing the release of serotonin, a neurotransmitter that regulates mood, in the brain. This increase in serotonin levels has been linked to an improvement in symptoms of depression and anxiety.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-2-4-12(13(17)6-10)16(19)18-8-11-3-5-14-15(7-11)21-9-20-14/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZLOKCHQLFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)


![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)

![N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5805818.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)
![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
